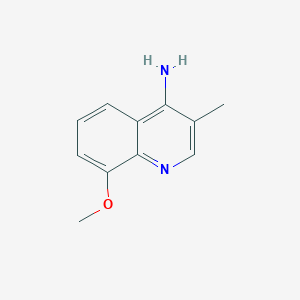

8-Methoxy-3-methylquinolin-4-amine

Übersicht

Beschreibung

8-Methoxy-3-methylquinolin-4-amine, also known as Mefloquine, is a synthetic quinoline derivative. It contains a total of 27 bonds, including 15 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, and 2 six-membered rings .

Synthesis Analysis

The synthesis of quinoline derivatives like 8-Methoxy-3-methylquinolin-4-amine often involves classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach. These methods are often modified with eco-friendly transition metal-mediated, ultrasound irradiation reactions, or greener protocols .Molecular Structure Analysis

The molecular formula of 8-Methoxy-3-methylquinolin-4-amine is C11H12N2O, and its molecular weight is 188.23 g/mol. The InChI code is 1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) .Chemical Reactions Analysis

Amines, like 8-Methoxy-3-methylquinolin-4-amine, can undergo a variety of reactions. The most general reactions of amines are alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide, while acylation involves the reaction of amines with an acid chloride or an acid anhydride to yield an amide .Wissenschaftliche Forschungsanwendungen

- Quinoline derivatives, including 8-Methoxy-3-methylquinolin-4-amine, exhibit promising anticancer activity. They interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Researchers have explored their potential as targeted therapies against various cancers .

- Quinolines possess antioxidant properties, protecting cells from oxidative stress and free radical damage. 8-Methoxy-3-methylquinolin-4-amine may contribute to scavenging reactive oxygen species (ROS) and maintaining cellular health .

- Inflammation plays a role in various diseases. Quinoline derivatives, including our compound of interest, exhibit anti-inflammatory effects by modulating inflammatory pathways. These properties make them potential candidates for treating inflammatory conditions .

- Quinolines have a rich history in antimalarial drug development. Compounds like 8-Methoxy-3-methylquinolin-4-amine may inhibit the growth of Plasmodium parasites responsible for malaria. Researchers continue to explore their efficacy and safety .

- Amid the COVID-19 pandemic, scientists have investigated quinoline derivatives for their potential antiviral effects. Some compounds, including 8-Methoxy-3-methylquinolin-4-amine, exhibit inhibitory activity against SARS-CoV-2, the virus causing COVID-19 .

- Tuberculosis remains a global health challenge. Quinolines have shown promise as antitubercular agents. 8-Methoxy-3-methylquinolin-4-amine may contribute to inhibiting Mycobacterium tuberculosis growth, aiding in the fight against this infectious disease .

Anticancer Properties

Antioxidant Activity

Anti-Inflammatory Effects

Antimalarial Potential

Anti-SARS-CoV-2 Activity

Antituberculosis Properties

These applications highlight the versatility of quinoline derivatives, and 8-Methoxy-3-methylquinolin-4-amine, in particular, as a scaffold for drug discovery and therapeutic interventions. Researchers continue to explore novel uses and optimize their properties for various medical and industrial contexts . If you need further details or additional applications, feel free to ask! 😊

Wirkmechanismus

Target of Action

It is known that quinoline derivatives, to which this compound belongs, have been studied for their antimalarial activity . Therefore, it can be inferred that the compound may target the Plasmodium species, particularly Plasmodium falciparum and Plasmodium vivax, which are responsible for malaria .

Mode of Action

It is known that quinoline derivatives, such as sitamaquine, inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . It is possible that 8-Methoxy-3-methylquinolin-4-amine may have a similar mode of action.

Biochemical Pathways

This pathway is crucial for the survival of the parasite as it allows the conversion of toxic free heme, released during hemoglobin digestion, into non-toxic hemozoin .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It is known that quinoline derivatives exhibit potent in vitro antimalarial activity . Therefore, it can be inferred that the action of 8-Methoxy-3-methylquinolin-4-amine may result in the death of the Plasmodium parasites, thereby alleviating the symptoms of malaria .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a drug .

Safety and Hazards

Zukünftige Richtungen

The future of synthetic chemistry, including the synthesis of compounds like 8-Methoxy-3-methylquinolin-4-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes tackling the drawbacks of syntheses and side effects on the environment .

Eigenschaften

IUPAC Name |

8-methoxy-3-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-13-11-8(10(7)12)4-3-5-9(11)14-2/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYJDSVTOYNOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1N)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3-methylquinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1458447.png)

![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)

![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B1458462.png)

![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)